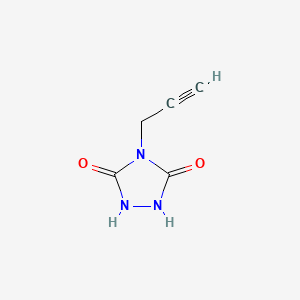

4-(azidomethyl)-3-phenyl-1H-pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Chemical Reactions Analysis

Azides, such as “4-(azidomethyl)-3-phenyl-1H-pyrazole”, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Applications De Recherche Scientifique

Material Sciences: Cross-Linkers

Organic azides like “4-(azidomethyl)-3-phenyl-1H-pyrazole” are highly valued in material sciences for their ability to act as cross-linkers. The azide group’s reactivity is harnessed to create 1,2,3-triazoles through copper (I)-catalyzed Huisgen cycloaddition, which is a pivotal reaction for polymer crosslinking. This process is used to modify the physical properties of polymers, enhancing the efficiency of devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

High-Energy Materials

The propensity of organic azides to release nitrogen upon thermal activation or photolysis makes them candidates for high-energy materials. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can be utilized in this domain due to the considerable energy output associated with the scission reaction, which is of interest for applications requiring rapid energy release .

Heterocyclic Chemistry

In heterocyclic chemistry, azides are instrumental in synthesizing various heterocycles. The azido group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can undergo transformations such as cycloaddition reactions, including [3+2] cycloaddition, to form diverse heterocyclic structures that are fundamental in pharmaceuticals and agrochemicals .

Polymer Chemistry

The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” is used for nitrene insertion, a method employed to crosslink the core of polymers. This application is particularly relevant in creating nanoparticles (NPs) with enhanced stability and functionality, which can be used in drug delivery systems and other nanotechnological applications .

Organic Synthesis

Organic azides are versatile reagents in organic synthesis. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can participate in Staudinger reductions, aza-Wittig reactions, and Curtius rearrangements, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material sciences .

Catalysis

The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can act as a ligand in catalysis, facilitating reactions such as C-H amination. This is crucial for developing new catalytic methods that can streamline synthetic processes, making them more efficient and environmentally friendly .

Safety and Hazards

The safety data sheet for a similar compound, “5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H- tetrazole”, indicates that it is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-(azidomethyl)-5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azidomethyl)-3-phenyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)

![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)

![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)

![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)